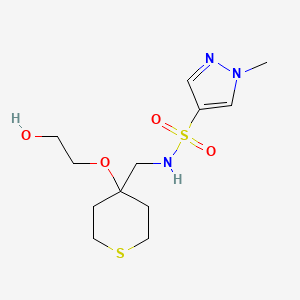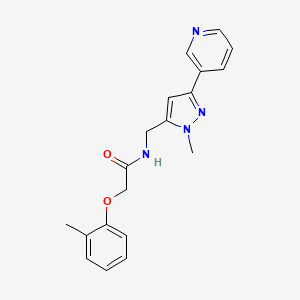![molecular formula C25H25N3O2S2 B2492041 N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1207051-82-8](/img/structure/B2492041.png)
N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a complex organic molecule that falls within the category of thienopyrimidines, a class known for their diverse pharmacological activities and significant interest in drug discovery and development. Although the specific applications of this compound are not to be discussed, it's worth noting that thienopyrimidines have been studied for their potential in various therapeutic areas.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex architecture. A common approach might include the formation of the thienopyrimidine core through a cyclization reaction, followed by functionalization steps to introduce various substituents, such as the ethyl, methylphenyl, and acetamide groups present in the target molecule. Techniques like Ullmann coupling and subsequent acylation can be utilized to attach these groups to the core structure. Although specific synthesis routes for this compound were not found, related processes for similar molecules highlight the importance of optimizing reaction conditions to achieve high yields and purity (Banister et al., 2012).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular conformation, bonding interactions, and overall geometry of organic compounds. The structure of thienopyrimidine derivatives, as seen through X-ray crystallography, often reveals a planar or nearly planar arrangement of the core ring system, with substituents adopting specific orientations that minimize steric hindrance and optimize intramolecular interactions. For instance, intramolecular hydrogen bonding can stabilize the molecule's conformation, contributing to its reactivity and interaction with biological targets (Sarojini et al., 2015).
Chemical Reactions and Properties
Thienopyrimidines can undergo various chemical reactions, influenced by their functional groups. Reactions might include nucleophilic substitution at the sulfur-containing acetamide group, electrophilic aromatic substitution on the phenyl rings, or addition reactions at the double bond of the acetamide moiety. The electronic and steric effects of the substituents significantly affect the compound's reactivity.
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystallinity, depend on its molecular structure and intermolecular forces. Thienopyrimidines' physical properties are influenced by their hydrogen bonding capacity, polarity, and molecular symmetry. These properties determine the compound's behavior in different solvents and conditions, impacting its suitability for various applications (Dhandapani et al., 2017).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(19(13-31-23)18-11-9-15(2)10-12-18)27-25(28)32-14-21(29)26-20-8-6-7-16(3)17(20)4/h6-13H,5,14H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKIKDQICRNPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)


![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)


![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)



![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)
